molecular formula C4H5N3O B1321574 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde CAS No. 202931-88-2

1-Methyl-1H-1,2,3-triazole-5-carbaldehyde

Cat. No. B1321574
M. Wt: 111.1 g/mol
InChI Key: VFAQDMYUCHBIJL-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,3-triazole-5-carbaldehyde is a derivative of the 1,2,3-triazole class, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its versatility in organic synthesis and potential biological activities. The specific compound of interest, 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde, is not directly mentioned in the provided papers, but its structural relatives and synthesis methods can provide insights into its characteristics.

Synthesis Analysis

The synthesis of various 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, which are structurally related to 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde, can be achieved by reacting sodium azide with α,β-acetylenic aldehydes in DMSO at room temperature. This process is considered safe as it avoids the generation of hazardous explosive HN3 and is generally instantaneous and quantitative . Additionally, the synthesis of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate provides insights into the reactivity of triazole derivatives under acetylation conditions .

Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde can be inferred from related compounds. For instance, the crystal structures of various triazole derivatives, such as 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, have been reported, showing small dihedral angles between the triazolyl ring and attached aryl rings, indicating a relatively flat structure . This information can be extrapolated to predict the molecular geometry of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde.

Chemical Reactions Analysis

The reactivity of 1,2,3-triazole derivatives in chemical reactions can be complex. For example, 4-iminomethyl-1,2,3-triazoles can undergo molecular rearrangements when heated in dimethyl sulfoxide, with the equilibrium position depending on the electronic properties of the substituents . This suggests that 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde could also exhibit interesting reactivity under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde can be deduced from similar compounds. N-Unsubstituted 1,2,4-triazole-3-carbaldehydes have been shown to dimerize in the solid state to form carbonyl-free hemiaminals, and their structure in solution has been characterized by spectroscopic methods . These findings provide a basis for understanding the behavior of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde in different states.

Scientific Research Applications

  • Pharmacology

    • Triazoles are nitrogenous heterocyclic compounds that are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
    • They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
    • The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and so on .
  • Cancer Research

    • One of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines with IC 50 values in the nanomolar range .
  • Chemical Synthesis

    • Triazoles are used as building blocks in the synthesis of more complex chemical compounds . They can be synthesized through various methods, including the Huisgen cycloaddition, a type of chemical reaction that specifically produces 1,2,3-triazoles .
    • For example, one of the triazole derivatives was synthesized using 1,4-dioxane as the reaction solvent, and the product was obtained in approximately 90% yield .
  • Material Science

    • Triazoles have been used in the development of various materials due to their ability to form complexes with metals and their resistance to oxidation and reduction .
    • They are used in the creation of polymers, gels, and other materials with potential applications in areas such as drug delivery, tissue engineering, and environmental science .
  • Agriculture

    • Some triazole compounds are used in agriculture as fungicides . They inhibit the growth of fungus by interfering with the process of demethylation during ergosterol synthesis, a key component of fungal cell membranes .
  • Environmental Science

    • Triazoles are used in environmental science as they are able to form stable complexes with metals. This property is used in the removal of heavy metals from the environment .
  • Pharmaceutical Industry

    • Triazoles are used in the pharmaceutical industry due to their wide range of biological activities . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
  • Organic Synthesis

    • Triazoles are used as intermediates in organic synthesis . They can be synthesized through various methods, including the Huisgen cycloaddition, a type of chemical reaction that specifically produces 1,2,3-triazoles .
  • Environmental Remediation

    • Triazoles are used in environmental remediation as they are able to form stable complexes with metals. This property is used in the removal of heavy metals from the environment .
  • Material Science

    • Triazoles have been used in the development of various materials due to their ability to form complexes with metals and their resistance to oxidation and reduction .
  • Agriculture

    • Some triazole compounds are used in agriculture as fungicides . They inhibit the growth of fungus by interfering with the process of demethylation during ergosterol synthesis, a key component of fungal cell membranes .

properties

IUPAC Name

3-methyltriazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c1-7-4(3-8)2-5-6-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAQDMYUCHBIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611215
Record name 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-1,2,3-triazole-5-carbaldehyde

CAS RN

202931-88-2
Record name 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,3-triazole-5-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Opsomer - 2020 - lirias.kuleuven.be
The 1, 2, 3-triazole ring is an important heterocycle which has found wide applications due to its interesting properties. Mainly due to the advent of the copper-catalyzed azide-alkyne …
Number of citations: 0 lirias.kuleuven.be
PTW Cheng, RF Kaltenbach III, H Zhang… - Journal of Medicinal …, 2021 - ACS Publications
The oxycyclohexyl acid BMS-986278 (33) is a potent lysophosphatidic acid receptor 1 (LPA 1 ) antagonist, with a human LPA 1 K b of 6.9 nM. The structure–activity relationship (SAR) …
Number of citations: 19 pubs.acs.org

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